molecular formula C22H33N3O B4533340 1'-(2,3-dihydro-1H-inden-2-yl)-N,N-dimethyl-1,4'-bipiperidine-3-carboxamide

1'-(2,3-dihydro-1H-inden-2-yl)-N,N-dimethyl-1,4'-bipiperidine-3-carboxamide

Cat. No.: B4533340
M. Wt: 355.5 g/mol
InChI Key: PVTFTVVCANYDRF-UHFFFAOYSA-N
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Description

1'-(2,3-dihydro-1H-inden-2-yl)-N,N-dimethyl-1,4'-bipiperidine-3-carboxamide, also known as ABT-594, is a potent analgesic drug that acts as a nicotinic acetylcholine receptor agonist. It was first discovered in the late 1990s by Abbott Laboratories and has since been extensively studied for its potential use in the treatment of chronic pain.

Scientific Research Applications

Antitumor and Anticancer Applications

Compounds with structural similarities to "1'-(2,3-dihydro-1H-inden-2-yl)-N,N-dimethyl-1,4'-bipiperidine-3-carboxamide" have been explored for their potential antitumor and anticancer properties. For instance, carboxamide derivatives of benzo[b][1,6]naphthyridines exhibited potent cytotoxic activities against various cancer cell lines, suggesting the role of similar compounds in cancer research and therapy development (Deady et al., 2003). Furthermore, studies on rigid-rod polyamides and polyimides derived from specific aromatic compounds have contributed to the understanding of polymer stability and applications in biocompatible materials, potentially relevant for drug delivery systems (Spiliopoulos et al., 1998).

Antibacterial and Antimicrobial Activities

Research into carboxamide derivatives and their synthesis has shown promising antimicrobial and antioxidant activities. Such studies suggest the potential use of "this compound" in developing new antimicrobial agents. For example, the synthesis of N-(5,6-dimethyl-1H-benzimidazol-2-yl) substituted carboxamide and its evaluation for antimicrobial and antioxidant activities highlight the biologically active potential of these compounds (Sindhe et al., 2016).

Material Science and Polymer Research

The study of carboxylate-containing polyamides and their complexes with calcium ions provides insights into materials science, particularly in biomineralization and polymer applications. Such research indicates potential uses of similar compounds in creating biocompatible materials or in the study of mineral-polymer interactions, which could be relevant for medical implants or tissue engineering (Ueyama et al., 1998).

Molecular Biology and DNA Interaction Studies

Compounds structurally related to "this compound" have been investigated for their interactions with DNA, offering potential insights into the development of new therapeutics targeting DNA or RNA. For example, bisintercalating threading diacridines with DNA-binding capabilities have been explored for their cytotoxicity and potential to arrest cell cycles in cancer treatment (Wakelin et al., 2003).

Properties

IUPAC Name

1-[1-(2,3-dihydro-1H-inden-2-yl)piperidin-4-yl]-N,N-dimethylpiperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H33N3O/c1-23(2)22(26)19-8-5-11-25(16-19)20-9-12-24(13-10-20)21-14-17-6-3-4-7-18(17)15-21/h3-4,6-7,19-21H,5,8-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVTFTVVCANYDRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1CCCN(C1)C2CCN(CC2)C3CC4=CC=CC=C4C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H33N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
1'-(2,3-dihydro-1H-inden-2-yl)-N,N-dimethyl-1,4'-bipiperidine-3-carboxamide

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